REACTION_CXSMILES
|
O[CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([CH2:13][N:14]3[CH:18]=[N:17][CH:16]=[N:15]3)[CH:11]=2)[NH:6][C:5]=1C(O)=O.C(=O)=O.C(O)(=O)CCC(O)=O.[N:33]1[C:42]2C(=CC=CC=2)C=C[CH:34]=1>>[CH3:34][N:33]([CH2:2][CH2:3][C:4]1[C:12]2[CH:11]=[C:10]([CH2:13][N:14]3[N:15]=[CH:16][N:17]=[CH:18]3)[CH:9]=[CH:8][C:7]=2[NH:6][CH:5]=1)[CH3:42]
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Name
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3-(2-hydroxyethyl)-5-[1,2,4-triazol-1-ylmethyl]-1H-indol-2-carboxylic acid
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Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
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OCCC1=C(NC2=CC=C(C=C12)CN1N=CN=C1)C(=O)O
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Name
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cuprous oxide
|
Quantity
|
14 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the stirred suspension heated, under dry nitrogen
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Type
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CUSTOM
|
Details
|
stream, to 200° C
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Type
|
CUSTOM
|
Details
|
(15-20 min.)
|
Duration
|
17.5 (± 2.5) min
|
Type
|
WAIT
|
Details
|
It was left
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through decalite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by vacuum distillation of the solvent
|
Type
|
CUSTOM
|
Details
|
providing a residue which
|
Type
|
WASH
|
Details
|
washed three times with 10 ml of dichloromethane
|
Type
|
TEMPERATURE
|
Details
|
The washed aqueous phase was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 20 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried on anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallised from heptane/isopropyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 510 mg | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |